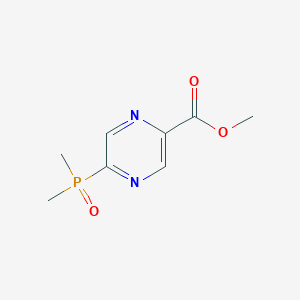
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide” is a chemical compound that belongs to the class of methanamines . It is composed of a difluorophenyl group, a methoxybenzyl group, and a methanamine group . This compound is commonly used in pharmaceutical research and drug development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two phenylboronic ester derivatives have been synthesized by a 2-step synthesis . The structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide” are not available in the retrieved data, the synthesis of similar compounds involves a series of chemical reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Interactions
N1-(2,5-Difluorophenyl)-N2-(4-Methoxybenzyl)oxalamide has garnered attention in the realm of chemical synthesis and molecular interactions due to its unique chemical structure. Research has explored its reactivity and potential applications in creating novel compounds and elucidating interaction mechanisms at the molecular level. Notably, studies have focused on modifying benzyl groups to enhance affinity for specific protein targets, demonstrating the compound's versatility in the design of inhibitors and the exploration of hydrogen bonding and steric effects in controlling molecular assembly structures.
Pharmaceutical and Biological Activity
Although the original request excluded drug usage and side effects, it's pertinent to mention that the compound's structural features have implications for its interactions with biological systems. Research into related molecules has shown promising biological activities, suggesting that N1-(2,5-Difluorophenyl)-N2-(4-Methoxybenzyl)oxalamide could serve as a scaffold for developing new therapeutic agents. The focus on its core structure aids in understanding the compound's potential biological interactions and pharmacophore modeling.
Material Science and Photophysical Properties
In material science, the compound's structural derivatives have been investigated for their photophysical properties and applications in creating advanced materials. Studies reveal how modifications to the compound can impact light absorption and emission, opening pathways to its use in optoelectronic devices and as a component in fluorescent markers. This research underscores the compound's adaptability and potential in developing new materials with desired optical properties.
Environmental and Analytical Chemistry
The compound and its derivatives also play a role in environmental and analytical chemistry, particularly in the study of degradation products and their environmental impact. Research into similar molecules has shed light on their stability, degradation pathways, and interactions with environmental factors, providing valuable insights into the ecological implications of these compounds. Additionally, the compound's unique chemical features make it a candidate for analytical studies, including the development of new detection and quantification methods for various substances.
References
- (R. A. Tromp et al., 2004)
- (M. Braun et al., 2012)
- (M. Pişkin et al., 2020)
- (R. Butcher et al., 2007)
- (V. Mamedov et al., 2016)
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWAVDGQWTXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)
![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/no-structure.png)



![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)
![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)
